molecular formula C18H14F3N3O3S B2879670 2,5-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921552-51-4

2,5-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2879670
CAS No.: 921552-51-4
M. Wt: 409.38
InChI Key: BBMMWCNFNWRVBE-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms, a pyridazinone ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: The initial step involves the synthesis of the pyridazinone ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

    Final Coupling: The final step involves coupling the intermediate compounds to form the complete structure of this compound. This is typically done under controlled conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Biological Studies: It can be used as a tool compound to study the effects of fluorinated sulfonamides on biological systems.

    Chemical Biology: Researchers may use this compound to probe the interactions between small molecules and biological macromolecules.

    Industrial Applications: Its unique chemical properties could make it useful in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets, potentially leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorobenzenesulfonamide: Lacks the pyridazinone and fluorophenyl groups, making it less complex.

    4-Fluorophenylpyridazinone: Contains the pyridazinone and fluorophenyl groups but lacks the benzenesulfonamide moiety.

    N-(2-(3-(4-Fluorophenyl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Similar structure but without the difluoro substitution on the benzene ring.

Uniqueness

The unique combination of the difluorobenzene, pyridazinone, and sulfonamide groups in 2,5-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide provides it with distinct chemical and biological properties that are not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,5-difluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-13-3-1-12(2-4-13)16-7-8-18(25)24(23-16)10-9-22-28(26,27)17-11-14(20)5-6-15(17)21/h1-8,11,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMMWCNFNWRVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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